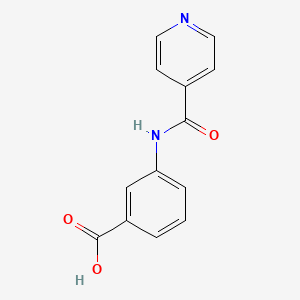![molecular formula C13H18N2 B2988266 [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287316-99-6](/img/structure/B2988266.png)
[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: is an organic compound characterized by a bicyclo[111]pentane core attached to a hydrazine group and a 2,3-dimethylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction of a suitable diene with an alkyne, followed by a ring-opening and subsequent ring-closing reaction to form the bicyclo[1.1.1]pentane structure.
Attachment of the 2,3-dimethylphenyl group:
Introduction of the hydrazine group: The final step involves the reaction of the intermediate compound with hydrazine hydrate under reflux conditions to form the desired hydrazine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts if necessary.
Major Products:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be incorporated into polymers or other materials to impart unique properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions.
Drug Development:
Medicine:
Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry:
Chemical Manufacturing: Utilized in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The hydrazine group can form covalent bonds with target molecules, altering their activity and resulting in various biological effects.
Comparación Con Compuestos Similares
[3-(2,3-Dimethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: Similar structure with methoxy groups instead of methyl groups.
[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]amine: Similar structure with an amine group instead of a hydrazine group.
Uniqueness:
- The presence of the hydrazine group in [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine imparts unique reactivity and potential biological activity compared to its analogs.
- The bicyclo[1.1.1]pentane core provides a rigid and sterically constrained framework, influencing the compound’s interactions with molecular targets.
Propiedades
IUPAC Name |
[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-4-3-5-11(10(9)2)12-6-13(7-12,8-12)15-14/h3-5,15H,6-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKOJFOBVWYNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C23CC(C2)(C3)NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2988184.png)


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2988187.png)


![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)
![5-Chloropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2988194.png)

![2-([1,1'-biphenyl]-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2988200.png)
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2988202.png)

![4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2988206.png)
